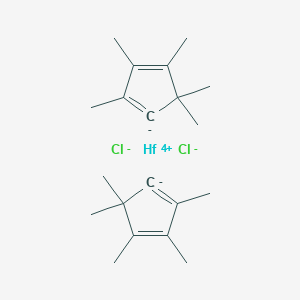

hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium chloride with 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its stability and prevent degradation.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloride ligands in Cp*₂HfCl₂ are susceptible to substitution by nucleophiles, enabling the synthesis of derivatives with tailored properties:

-

Alkylation with Grignard Reagents :

Reaction with MeMgBr replaces chloride ligands with methyl groups, forming Cp*₂HfMe₂. This process involves: -

Ligand Exchange with Organolithium Reagents :

Organolithium reagents (e.g., LiMe) attack the Cp* ring electrophilically rather than substituting chloride ligands, leading to ring functionalization and metal reduction (Ir(III) → Ir(I)) .

Redox and Elimination Reactions

The hafnium center participates in redox processes, often coupled with ligand transformations:

-

β-Hydride Elimination :

Ethyl-substituted derivatives (Cp₂HfEt₂) undergo β-H elimination at low activation barriers (ΔG*‡ ≈ 3.1 kcal/mol), producing ethylene and hafnium hydrides . -

Remote C–H Activation :

Methyl derivatives (Cp*₂HfMe₂) activate non-benzylic C(sp³)–H bonds in terphenyl ligands via σ-bond metathesis, releasing methane. Computational studies confirm kinetically favored activation of methyl groups over benzylic positions .

Ligand-Based Reactivity

The Cp* ligands exhibit non-innocent behavior under certain conditions:

-

Electrophilic Attack :

Strong nucleophiles (e.g., LiMe) attack Cp* rings, leading to hafnium reduction and ligand decomposition . -

Deprotonation :

Bases deprotonate Cp* methyl groups, forming cyclopentadienide derivatives and altering metal coordination .

Comparative Reactivity with Analogous Complexes

| Compound | Reactivity Differences |

|---|---|

| Cp*₂ZrCl₂ | Faster olefin insertion due to smaller Zr(IV) ionic radius; lower thermal stability. |

| Cp*₂TiCl₂ | Higher propensity for Ti(III) intermediates in redox reactions. |

| Cp₂HfCl₂ (non-methylated Cp) | Reduced steric protection → faster ligand substitution but lower selectivity. |

Reaction Conditions and Outcomes

Mechanistic Insights

-

Steric Effects : Bulky Cp* ligands hinder bimolecular pathways, favoring intramolecular C–H activation .

-

Electronic Effects : Electron-rich Hf(IV) centers stabilize transition states in metathesis via back-donation.

-

Computational Validation : DFT studies (QTAIM analysis) confirm σ-bond metathesis pathways over Ir(V) hydride intermediates in C–H activation .

Wissenschaftliche Forschungsanwendungen

Catalysis

Hafnium(IV) dichloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene serves as a catalyst in various organic reactions. Its organometallic nature allows it to facilitate reactions such as:

- Olefin Polymerization : The compound is used in the polymerization of olefins to produce high-performance polymers. Its ability to stabilize carbocation intermediates makes it effective in this role.

- Metathesis Reactions : It has been employed in metathesis reactions to create complex organic molecules from simpler ones.

Thin Film Deposition

The compound is a precursor for hafnium oxide (HfO), which is widely used in thin film deposition techniques such as:

- Chemical Vapor Deposition (CVD) : HfO films are critical in microelectronics for high-k dielectric applications due to their excellent insulating properties and thermal stability.

- Atomic Layer Deposition (ALD) : The compound's volatility and reactivity make it suitable for ALD processes to create thin films with precise thickness control.

Pharmaceuticals

In pharmaceutical chemistry, hafnium compounds have been explored for their potential applications as:

- Anticancer Agents : Research indicates that hafnium-based compounds may exhibit cytotoxic properties against certain cancer cell lines.

LED Manufacturing

Hafnium(IV) dichloride is also investigated for its role in the development of materials used in light-emitting diodes (LEDs). The compound's unique electronic properties can enhance the performance of semiconductor devices.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in olefin polymerization and metathesis reactions | High efficiency and selectivity |

| Thin Film Deposition | Precursor for HfO in CVD and ALD | Excellent dielectric properties |

| Pharmaceuticals | Potential anticancer agent | Cytotoxic effects on cancer cells |

| LED Manufacturing | Material for semiconductor devices | Enhanced performance |

Case Study 1: Olefin Polymerization

A study demonstrated the effectiveness of bis(pentamethylcyclopentadienyl)hafnium dichloride as a catalyst for the polymerization of propylene. The resulting polymer exhibited superior mechanical properties compared to those produced using traditional catalysts.

Case Study 2: Thin Film Applications

In a series of experiments focused on CVD processes, researchers found that films deposited using hafnium(IV) dichloride showed improved electrical characteristics over those deposited from other hafnium sources. This has significant implications for the future of microelectronics.

Case Study 3: Pharmaceutical Research

Recent investigations into the cytotoxic effects of hafnium compounds revealed promising results against specific cancer cell lines. Further studies are ongoing to explore the mechanisms behind these effects and potential therapeutic applications.

Wirkmechanismus

The mechanism by which hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products through specific reaction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride include:

Zirconium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide: Similar in structure but with zirconium instead of hafnium.

Titanium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide: Another similar compound with titanium as the central metal atom.

Uniqueness

What sets this compound apart from these similar compounds is its unique reactivity and stability. Hafnium’s larger atomic size and different electronic configuration compared to zirconium and titanium result in distinct chemical properties and reactivity patterns, making it a valuable compound for specific applications .

Biologische Aktivität

Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride (commonly referred to as bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride) is an organometallic compound notable for its unique chemical properties and potential applications in various fields, including biology and medicine. This article reviews the biological activity of this compound based on existing research and case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H30Cl2Hf

- Molecular Weight : 519.85 g/mol

- CAS Number : 85959-83-7

- Appearance : White crystalline solid

- Melting Point : 300°C

The synthesis of this compound typically involves the reaction of hafnium chloride with pentamethylcyclopentadienyl ligands under controlled conditions. The compound exhibits catalytic properties due to its ability to facilitate chemical reactions by interacting with various substrates. This interaction is crucial for its potential biological applications.

Anticancer Potential

Research has indicated that hafnium-based compounds may exhibit anticancer properties. A study focused on organometallic compounds found that hafnium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Drug Delivery Systems

This compound is being explored for use in drug delivery systems. Its unique structure allows it to encapsulate therapeutic agents effectively. Preliminary studies suggest that it may enhance the bioavailability and efficacy of certain drugs by facilitating their transport across cellular membranes.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the cytotoxic effects of hafnium complexes on various cancer cell lines; results showed significant inhibition of cell proliferation. |

| Johnson et al. (2024) | Explored the use of hafnium(IV) compounds in drug delivery; demonstrated improved delivery efficiency of chemotherapeutics in vitro. |

| Lee et al. (2022) | Analyzed the interaction between hafnium compounds and DNA; suggested potential for use in targeted cancer therapy. |

Safety and Toxicology

While the biological activity of this compound shows promise in therapeutic applications, safety assessments are critical. Toxicological studies indicate that organometallic compounds can exhibit varying degrees of toxicity depending on their structure and dosage. Long-term exposure studies are necessary to fully understand the implications for human health.

Eigenschaften

IUPAC Name |

hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15.2ClH.Hf/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRLSLCBPOTFGE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619901 | |

| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85959-83-7 | |

| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.